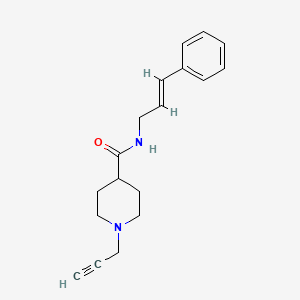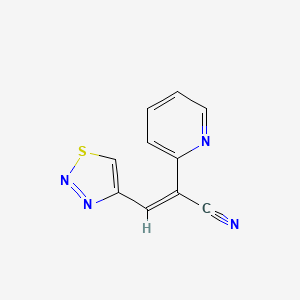
N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as PPCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. PPCC is a piperidine derivative that has been synthesized through a series of reactions involving propargylamine, cinnamaldehyde, and piperidine.
Mecanismo De Acción
The exact mechanism of action of N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood. However, studies have suggested that N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can protect neuronal cells from oxidative stress-induced cell death. N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been found to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. Additionally, N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its high purity and yield, which makes it a viable compound for research purposes. N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been found to have a low toxicity profile, which is important for in vitro and in vivo studies. However, one limitation of N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its limited solubility in water, which may affect its bioavailability in certain applications.
Direcciones Futuras
There are several future directions for research on N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of interest is the potential use of N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide and its potential applications in other areas of medicine, such as oncology and cardiovascular disease. Finally, the development of new synthesis methods for N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may lead to improved yields and purities, making it an even more valuable compound for research purposes.
In conclusion, N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a promising compound with potential applications in the field of medicine. Its neuroprotective and anti-inflammatory properties make it a potential candidate for the treatment of neurological disorders and inflammatory diseases. Further research is needed to fully understand the mechanism of action of N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide and its potential applications in other areas of medicine.
Métodos De Síntesis
N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of propargylamine with cinnamaldehyde to form the corresponding propargylamine derivative. This intermediate is then reacted with piperidine to form the final product, N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. The synthesis of N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been optimized to yield high purity and high yield, making it a viable compound for research purposes.
Aplicaciones Científicas De Investigación
N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to have potential applications in the field of medicine, particularly in the treatment of neurological disorders. Studies have shown that N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has neuroprotective properties and can prevent neuronal cell death caused by oxidative stress. N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[(E)-3-phenylprop-2-enyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-13-20-14-10-17(11-15-20)18(21)19-12-6-9-16-7-4-3-5-8-16/h1,3-9,17H,10-15H2,(H,19,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQSHSJSODMESP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC(CC1)C(=O)NC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553392.png)
![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7553405.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-7H-purin-6-amine](/img/structure/B7553411.png)

![4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7553426.png)
![2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7553434.png)
![N-(2-imidazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553453.png)
![N-ethyl-N-[4-[(3-pyrimidin-4-ylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7553456.png)
![2-[[4-(2,3-dihydro-1H-inden-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]pentanedinitrile](/img/structure/B7553463.png)
![3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one](/img/structure/B7553466.png)
![N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553481.png)
![[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7553486.png)
![1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]ethanamine;hydrochloride](/img/structure/B7553496.png)
![2-bicyclo[2.2.1]heptanyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7553498.png)